molecular formula C14H12N4OS4 B4878763 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide

Cat. No. B4878763
M. Wt: 380.5 g/mol
InChI Key: OSTOYKQTVKOIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer therapy.

Mechanism of Action

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide binds to the BH3-binding groove of Bcl-2 family proteins, disrupting their ability to inhibit apoptosis. This leads to the activation of the pro-apoptotic proteins Bax and Bak, which form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. The end result is the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other anticancer therapies. It has also been shown to sensitize cancer cells to other therapies, such as chemotherapy and radiation therapy. N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has been well-tolerated in preclinical studies and has shown promising results in early-phase clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide is its ability to induce apoptosis in cancer cells that are resistant to other therapies. Another advantage is its ability to sensitize cancer cells to other therapies, potentially enhancing their efficacy. However, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has limitations in terms of its specificity for Bcl-2 family proteins and its potential toxicity in normal cells.

Future Directions

There are several potential future directions for the development of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide and related compounds. One direction is the development of more specific inhibitors of Bcl-2 family proteins, which could potentially reduce toxicity in normal cells. Another direction is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Finally, the use of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide and related compounds in combination with immunotherapies, such as checkpoint inhibitors, is an area of active investigation.

Synthesis Methods

The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide involves several steps, including the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl bromide to form 5-(allylthio)-1,3,4-thiadiazole-2-amine. This compound is then reacted with 2-chloro-1,3-benzothiazole to produce N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide. Finally, the chloroacetamide is reacted with sodium ethoxide and 2-mercaptobenzothiazole to yield N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide.

Scientific Research Applications

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by binding to Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w. N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has also been shown to sensitize cancer cells to other anticancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS4/c1-2-7-20-14-18-17-12(23-14)16-11(19)8-21-13-15-9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTOYKQTVKOIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

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